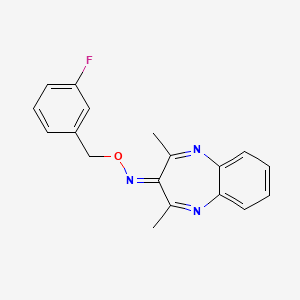

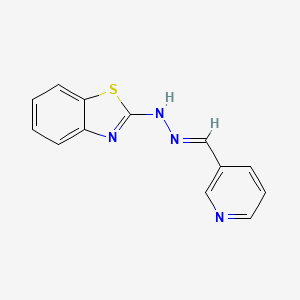

![molecular formula C14H10FNO4 B5594590 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)

2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds related to 2-[(4-Fluorobenzoyl)amino]-5-hydroxybenzoic acid often involves multi-step organic reactions, including amide formation, fluorination, and hydroxylation. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate, a compound with a similar fluorinated aromatic structure, utilized a sequence of nitration, esterification, and hydronation, starting from 3-fluorobenzoic acid, showcasing an optimized synthesis route with an 81% yield (Yin Jian-zhong, 2010). Such methodologies highlight the complexity and precision required in synthesizing fluorinated aromatic compounds.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-[(4-Fluorobenzoyl)amino]-5-hydroxybenzoic acid involves understanding the influence of substituents on the aromatic systems. Studies on co-crystals and molecular complexes, such as the analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid, reveal how hydrogen bonding and molecular interactions stabilize the structure, providing insights into the conformational preferences and electronic properties of these compounds (Banerjee et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving compounds with fluorinated aromatic structures and amino groups include substitution reactions, where the presence of a fluorine atom can significantly influence reactivity and selectivity. For example, the synthesis and functionalization of fluorinated benzothiazoles demonstrate how fluorine substituents affect the chemical behavior of aromatic compounds, leading to potent and selective inhibitory activity against cancer cell lines (Mortimer et al., 2006).

Physical Properties Analysis

The physical properties of fluorinated aromatic compounds, including solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. The synthesis and characterization of co-crystals, such as those involving 2-aminobenzothiazol and 4-fluorobenzoic acid, provide valuable data on the physical properties, showcasing the impact of molecular interactions on the solubility and stability of these compounds (Banerjee et al., 2022).

Scientific Research Applications

Plant Disease Resistance Enhancement

Research indicates that derivatives of salicylic acid, including fluorinated compounds similar in structure to 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid, can play a significant role in enhancing plant disease resistance. These compounds have been studied for their ability to induce systemic acquired resistance (SAR) in plants, a process that involves the accumulation of pathogenesis-related proteins and leads to increased resistance against pathogens like the tobacco mosaic virus. Fluorinated derivatives, in particular, have shown promise due to their ability to more effectively induce the PR-1a protein, a marker of SAR, compared to non-fluorinated counterparts (Silverman et al., 2005).

Development of Heterocyclic Compounds

The compound has potential applications in the synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling reactions. Such reactions are crucial for the development of novel organic compounds with possible applications in materials science, pharmaceuticals, and organic electronics. The efficient synthesis of isocoumarin derivatives, some exhibiting solid-state fluorescence, showcases the versatility of 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid and related substances in organic synthesis (Shimizu et al., 2009).

Antitumor Activities and Bioactivation

Studies have also explored the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, revealing that human cytochrome P450 enzymes can mediate the bioactivation of compounds structurally related to 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid. This process leads to the formation of reactive intermediates that contribute to the compounds' antitumor activities, highlighting the potential of such fluorinated compounds in cancer therapy (Wang & Guengerich, 2012).

Fluorescence Probes and Biological Studies

Fluorinated compounds derived from 2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid have been studied for their unique fluorescence properties, making them potential candidates for use as fluorescence probes in biological and molecular medicine. Spectroscopic and theoretical investigations have demonstrated the relationship between substituent effects, molecular aggregation, and fluorescence properties, suggesting their utility in probing biological systems and studying molecular interactions (Budziak et al., 2019).

properties

IUPAC Name |

2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-9-3-1-8(2-4-9)13(18)16-12-6-5-10(17)7-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQGLLKNSZDFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)

![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)

![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)

![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)

![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)

![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)